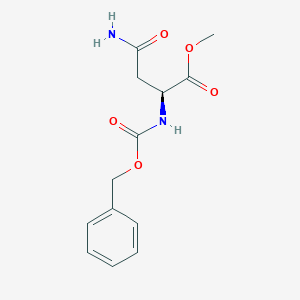

Z-Asn-ome

Description

Properties

IUPAC Name |

methyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-19-12(17)10(7-11(14)16)15-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,15,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIPRSHYISKHFR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426639 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4668-37-5 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Z-Asn-OMe Precursors

Target Molecule: N-Benzyloxycarbonyl-L-asparagine methyl ester (Z-Asn-OMe) CAS: 4668-37-5 Application: Solid-phase and solution-phase peptide synthesis; chiral intermediate.[1]

Executive Summary

This technical guide details the robust synthesis of Z-Asn-OMe , a critical starting material in peptide chemistry.[1] While commercially available, in-house preparation is often required to ensure side-chain integrity and chiral purity (enantiomeric excess >99%).

The protocol utilizes a two-step "Ester-First" strategy .[1] Unlike the direct esterification of Z-Asn-OH—which carries a high risk of side-chain dehydration to the nitrile (

Retrosynthetic Analysis & Chemical Strategy

The synthesis is broken down into two distinct unit operations to manage the solubility profile of L-Asparagine (zwitterionic, water-soluble) versus the target Z-Asn-OMe (hydrophobic).[1]

Reaction Pathway (DOT Visualization)

Figure 1: Two-stage synthetic pathway designed to prevent side-chain dehydration.

Critical Control Points (CCPs)

| Parameter | Critical Limit | Rationale |

| Temperature (Step 1) | < 5°C during addn. | Exothermic reaction of SOCl₂ with MeOH generates HCl; heat can degrade the amide side chain.[1] |

| pH (Step 2) | 8.0 – 9.0 | pH > 10 causes hydrolysis of the newly formed methyl ester or racemization.[1] pH < 7 stalls Z-Cl reactivity.[1] |

| Stoichiometry | 2.2 eq. SOCl₂ | Excess thionyl chloride ensures complete conversion of the zwitterion and scavenges water.[1] |

Detailed Experimental Protocols

Step 1: Synthesis of L-Asparagine Methyl Ester Hydrochloride (H-Asn-OMe[1]·HCl)

Principle: Acid-catalyzed esterification using in situ generation of anhydrous HCl.[1]

Reagents:

-

L-Asparagine monohydrate (15.0 g, 0.1 mol)

-

Thionyl Chloride (SOCl₂) (16.0 mL, 0.22 mol)

-

Methanol (anhydrous) (150 mL)

-

Diethyl Ether (for precipitation)

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a drying tube (CaCl₂) and a pressure-equalizing addition funnel. Place in an ice-salt bath (-5°C).

-

Solvent Charge: Add anhydrous Methanol (150 mL) to the flask.

-

Activation: Dropwise add Thionyl Chloride (16 mL) over 30 minutes. Caution: Violent exotherm.[1] Maintain internal temperature < 0°C.

-

Addition: Add L-Asparagine (15.0 g) in small portions. The solid will initially not dissolve.[1]

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 12 hours. The solution should become clear.

-

Work-up:

-

Isolation: Filter rapidly (hygroscopic). Wash with ether.[1][2] Dry in a vacuum desiccator over NaOH pellets.

Step 2: Synthesis of Z-Asn-OMe (Schotten-Baumann Conditions)

Principle: Interfacial acylation of the amine using Benzyl Chloroformate (Z-Cl) under mild basic conditions to neutralize the HCl salt and scavenge the HCl byproduct.[1]

Reagents:

-

H-Asn-OMe[1]·HCl (from Step 1) (18.2 g, 0.1 mol)

-

Benzyl Chloroformate (Z-Cl) (17.1 g, ~15 mL, 0.1 mol)

-

Sodium Bicarbonate (NaHCO₃) (21.0 g, 0.25 mol)

-

Solvent System: Water (150 mL) / Ethyl Acetate (150 mL) or THF.[1]

Protocol:

-

Dissolution: In a 1L beaker, dissolve H-Asn-OMe·HCl (18.2 g) in Water (150 mL).[1]

-

Neutralization: Add Sodium Bicarbonate (21.0 g) carefully (CO₂ evolution).[1]

-

Biphasic Setup: Add Ethyl Acetate (150 mL) and cool the mixture to 0-5°C.

-

Acylation: Add Benzyl Chloroformate (Z-Cl) dropwise over 20 minutes while vigorously stirring.

-

Completion: Stir at 0°C for 1 hour, then allow to warm to Room Temperature for 2 hours.

-

Separation: Transfer to a separatory funnel.

-

Wash: Wash combined organics with:

-

Drying & Isolation: Dry over anhydrous MgSO₄, filter, and evaporate to dryness.

-

Recrystallization: Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexane.[1]

Analytical Validation & Quality Control

Physical Data Table

| Property | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Molecular Weight | 280.28 g/mol | Calc.[4] |

| Melting Point | 148 – 150°C | Capillary MP |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O gradient |

| Optical Rotation | c=1 in MeOH |

Troubleshooting Guide

-

Problem: Low Yield in Step 1.

-

Cause: Water contamination in MeOH or old SOCl₂.[1]

-

Fix: Distill MeOH from Mg turnings; use fresh SOCl₂.

-

-

Problem: Oily product in Step 2.

-

Problem: "Gelling" during Step 2.

Workflow Visualization

Figure 2: Operational workflow for the conversion of L-Asparagine to Z-Asn-OMe.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7010358, Z-Asn-ome. Retrieved February 12, 2026, from [Link][1]

-

Anhalt University of Applied Sciences. (2012). Alternate process for preparing ester hydrochloride. ResearchGate. Retrieved February 12, 2026, from [Link]

-

Bodanszky, M., & Bodanszky, A. (1984).[1] The Practice of Peptide Synthesis. Springer-Verlag.[1] (Standard text for Schotten-Baumann conditions and Z-protection protocols).

-

Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. John Wiley & Sons.[1] (Foundational reference for amino acid esterification thermodynamics).

Sources

Z-Asn-ome mechanism of action in peptide synthesis

Technical Deep Dive: Z-Asn-OMe in Kinetically Controlled Enzymatic Peptide Synthesis

Executive Summary

This technical guide analyzes the mechanism of action of

This approach utilizes serine or cysteine proteases (e.g., Papain,

Core Mechanism: The Acyl-Enzyme Intermediate

The utility of Z-Asn-OMe relies on the Ping-Pong Bi-Bi mechanism inherent to serine and cysteine proteases. Unlike thermodynamic control (which relies on equilibrium shift), this process is kinetically controlled .

The Catalytic Cycle

The reaction proceeds in two distinct stages: Acylation and Deacylation (Partitioning).

-

Enzyme-Substrate Binding (

): The enzyme (e.g., Papain) recognizes the Z-Asn-OMe substrate. The Benzyloxycarbonyl (Z) group is critical here; it binds into the hydrophobic -

Acylation (

): The catalytic nucleophile (Cys-25 thiolate in Papain) attacks the carbonyl carbon of the methyl ester. Methanol (-

Note: The methyl ester (-OMe) is chosen because it is a specific ester substrate—reactive enough to acylate the enzyme but stable enough to resist spontaneous non-enzymatic hydrolysis in the buffer.

-

-

Deacylation/Partitioning (

vs.-

Pathway A (Synthesis): The amine component (

) attacks the acyl-enzyme, forming the peptide bond (Z-Asn-NH-R'). -

Pathway B (Hydrolysis): Water attacks the acyl-enzyme, producing the free acid (Z-Asn-OH), which is a "dead-end" product in kinetic synthesis.

-

The Partitioning Ratio ( )

The success of the synthesis is defined by the partition constant ratio (

To favor synthesis, experimental conditions must maximize

Visualization of the Pathway

The following diagram illustrates the competitive kinetics between productive peptide synthesis and non-productive hydrolysis.

Caption: Kinetic competition in the enzymatic conversion of Z-Asn-OMe. The Acyl-Enzyme intermediate is the pivotal branch point.

Experimental Protocol: Papain-Catalyzed Coupling

This protocol describes the synthesis of a model dipeptide, Z-Asn-Gly-OEt , demonstrating the utility of Z-Asn-OMe.

Reagents:

-

Acyl Donor: Z-Asn-OMe (1 mmol)

-

Nucleophile: H-Gly-OEt·HCl (1.5 mmol)

-

Catalyst: Papain (EC 3.4.22.2), 20 mg (approx. 30 units/mg)

-

Activator: L-Cysteine and EDTA (to maintain the active site sulfhydryl group).

-

Solvent: 0.2 M Carbonate Buffer (pH 9.0) / DMF (70:30 v/v).

Step-by-Step Methodology:

-

Nucleophile Preparation: Dissolve H-Gly-OEt·HCl in the carbonate buffer. Adjust pH to 9.0 using NaOH. Rationale: The amine must be deprotonated (

) to act as a nucleophile; the protonated form ( -

Enzyme Activation: Incubate Papain in a small volume of buffer containing 10 mM L-Cysteine and 2 mM EDTA for 30 minutes. Rationale: Papain is a cysteine protease; oxidation of the active site -SH to -S-S- inactivates it. Cysteine reduces it back to the active form.

-

Reaction Initiation: Dissolve Z-Asn-OMe in DMF (to assist solubility) and add to the aqueous nucleophile solution. Add the activated enzyme immediately.

-

Incubation: Stir gently at 25–30°C. Monitor reaction by HPLC or TLC.

-

Critical Checkpoint: The reaction should be stopped before equilibrium is reached. In kinetic control, the product yield peaks and then may decrease if the enzyme starts hydrolyzing the product.

-

-

Termination: Acidify the mixture to pH 3.0 with dilute HCl. This denatures the enzyme and stops the reaction.

-

Isolation: The product (Z-Asn-Gly-OEt) is often less soluble than the starting materials and may precipitate. Alternatively, extract with ethyl acetate.

Comparative Data: Ester Leaving Groups

The choice of the "-OMe" (methyl) ester over others is a balance of reactivity and stability.

| Ester Type | Leaving Group | Enzyme Reactivity ( | Spontaneous Hydrolysis Risk | Application Context |

| Methyl (OMe) | Methanol | Moderate | Low | Ideal for Kinetic Synthesis |

| Ethyl (OEt) | Ethanol | Low | Very Low | Slower reactions; requires more enzyme. |

| p-Nitrophenyl (ONp) | p-Nitrophenol | Very High | High | Chemical synthesis (active ester); too unstable for aqueous enzymatic steps. |

| Benzyl (OBzl) | Benzyl alcohol | Low | Low | Used as protecting group, not activation. |

Troubleshooting & Optimization

Preventing Aspartimide Formation

A major advantage of using Z-Asn-OMe enzymatically is the avoidance of the aspartimide side reaction.

-

Chemical Route Risk: In standard SPPS, base treatments (piperidine) can cause the backbone nitrogen of the next residue to attack the Asn side-chain carbonyl, forming a succinimide ring (Aspartimide).

-

Enzymatic Route Benefit: The enzymatic reaction occurs at pH 8–9 under mild conditions without strong bases or activating agents (like HATU/DIPEA), virtually eliminating this side reaction.

Controlling Hydrolysis

If the yield of Z-Asn-OH (hydrolysis product) is high:

-

Increase Nucleophile Concentration: Push the competition toward aminolysis.

-

Lower Water Activity: Increase the percentage of organic cosolvent (DMF, DMSO, or Ethanol) up to 40-50%, provided the enzyme remains stable.

-

Cryo-enzymology: Lowering the temperature (e.g., to 4°C or -10°C in high organic solvent) often suppresses hydrolysis (

is higher) more than aminolysis.

References

-

Schellenberger, V., & Jakubke, H. D. (1991). Protease-catalyzed peptide synthesis.[3][4][5][6] Angewandte Chemie International Edition, 30(11), 1437-1449. Link

-

Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868. Link

-

Kumar, D., & Bhalla, T. C. (2005). Microbial proteases in peptide synthesis: approaches and applications. Applied Microbiology and Biotechnology, 68(6), 726-736. Link

-

Homandberg, G. A., Mattis, J. A., & Laskowski, M. (1978). Synthesis of peptide bonds by proteinases.[5][7] Addition of organic cosolvents shifts peptide bond equilibria toward synthesis. Biochemistry, 17(24), 5220-5227. Link

Sources

- 1. Transition states of uncatalyzed hydrolysis and aminolysis reactions of a ribosomal P-site substrate determined by kinetic isotope effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Papain - Wikipedia [en.wikipedia.org]

- 4. Mechanism of papain-catalyzed synthesis of oligo-tyrosine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Z-Protected Asparagine Derivatives as Building Blocks for Peptide Synthesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of asparagine (Asn) is a well-documented challenge in peptide synthesis, frequently complicated by side reactions such as side-chain amide dehydration and the poor solubility of protected derivatives. This technical guide provides an in-depth exploration of N-α-benzyloxycarbonyl-L-asparagine (Z-Asn-OH) and its derivatives, such as its methyl ester (Z-Asn-OMe), as robust building blocks to mitigate these issues. Primarily utilized in solution-phase peptide synthesis (SPPS), the Z-group offers unique advantages in terms of stability and orthogonal deprotection. This document serves as a resource for researchers and drug development professionals, offering detailed protocols, mechanistic insights, and strategic guidance for the successful synthesis of asparagine-containing peptides.

Introduction to Asparagine in Peptide Synthesis

The Asparagine Residue: Structure and Functionality

Asparagine (Asn) is a polar, uncharged amino acid featuring a carboxamide group on its side chain.[1] This side chain is crucial for forming hydrogen bonds, which play a significant role in defining the secondary and tertiary structures of proteins and mediating molecular interactions. However, the very reactivity that makes it functionally important also renders it problematic during chemical synthesis.

The "Asparagine Problem": Key Challenges in Synthesis

The synthesis of peptides containing asparagine is often plagued by specific, recurring side reactions that can significantly lower yield and purity.

-

Side-Chain Dehydration : During the carboxyl group activation step, particularly with carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the side-chain amide of asparagine can undergo an irreversible dehydration reaction. This results in the formation of a β-cyanoalanine residue, an undesirable and difficult-to-remove impurity that alters the final peptide's structure and function.[2][3]

-

Poor Solubility : Standard protected asparagine derivatives, especially Fmoc-Asn-OH used in solid-phase peptide synthesis (SPPS), exhibit notoriously low solubility in common organic solvents like Dimethylformamide (DMF).[3][4] This poor solubility complicates handling and can lead to incomplete coupling reactions.

-

Aspartimide Formation : While primarily associated with aspartic acid (Asp), the risk of aspartimide formation—a cyclization side reaction—is a relevant concern in sequences with adjacent Asp or Asn residues, particularly under basic conditions used for Fmoc deprotection.[5] This can lead to a mixture of by-products, including α- and β-peptides and racemization at the α-carbon.[5]

To overcome these obstacles, chemists rely on strategic protection of the asparagine side-chain amide. Bulky protecting groups like trityl (Trt) for Fmoc chemistry and xanthyl (Xan) for Boc chemistry are employed to sterically hinder the amide from dehydration and improve the derivative's solubility.[2][3][4]

The Benzyloxycarbonyl (Z) Group in Peptide Chemistry

Chemical Properties and Historical Context

The benzyloxycarbonyl (Cbz or Z) group was one of the first reversible Nα-protecting groups developed for peptide synthesis and remains a cornerstone of solution-phase methodologies.[6] Introduced by Bergmann and Zervas in 1932, its utility lies in its remarkable stability under a wide range of conditions, including the moderately acidic and basic treatments used for Boc and Fmoc strategies, respectively.[3][6] This makes it an excellent "orthogonal" protecting group.

Orthogonality and Deprotection Strategies

The primary advantage of the Z-group is its unique cleavage condition: catalytic hydrogenolysis.[3] This process typically involves reacting the Z-protected peptide with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst.[7][8] The reaction is clean, breaking the benzyl-oxygen bond to release the free amine, with toluene and carbon dioxide as the only by-products. This deprotection method is orthogonal to most other protecting groups used in peptide chemistry, allowing for selective deprotection in complex synthetic strategies.

Protocol 1: Peptide Coupling using Z-Asn-OH with EDC/HOBt

This protocol describes the coupling of Z-Asn-OH to an amino acid ester, such as L-Phenylalanine methyl ester (H-Phe-OMe).

Materials:

-

Z-Asn-OH (1.0 eq)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 eq, for neutralizing HCl salt)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) if solubility is an issue.

Methodology:

-

Amine Salt Neutralization : Dissolve H-Phe-OMe·HCl in anhydrous DCM. Add DIPEA (1.0 eq) and stir for 15 minutes at room temperature to obtain the free amine.

-

Activation : In a separate flask, dissolve Z-Asn-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Scientist's Note : HOBt is a crucial additive that acts as a coupling auxiliary. It reacts with the EDC-activated carboxyl group to form an active ester, which is less prone to side reactions (like dehydration of the Asn side-chain) and racemization than the initial O-acylisourea intermediate.

-

-

Cool the activation mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C.

-

Rationale : Performing the activation at a reduced temperature minimizes potential side reactions and preserves the stereochemical integrity of the amino acid.

-

-

Coupling : Add the freshly prepared L-Phenylalanine methyl ester solution (from step 1) to the activation mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting Z-Asn-OH.

-

Work-up and Purification : a. Upon completion, dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine (saturated NaCl). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the resulting crude dipeptide by silica gel column chromatography if necessary.

Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenolysis

This protocol details the removal of the Z-group from the N-terminus of the synthesized dipeptide (e.g., Z-Asn-Phe-OMe).

Materials:

-

Protected dipeptide (e.g., Z-Asn-Phe-OMe)

-

10% Palladium on carbon (Pd/C) catalyst (typically 10% w/w of the peptide)

-

Methanol (MeOH) or similar solvent

-

Hydrogen source (H₂ gas balloon or hydrogenation apparatus)

Methodology:

-

Reaction Setup : Dissolve the protected dipeptide in methanol in a round-bottom flask suitable for hydrogenation.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Safety Note : Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care in a well-ventilated area, and do not allow it to dry on filter paper.

-

-

Purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

-

Deprotection Reaction : Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Stir the suspension vigorously at room temperature.

-

Monitoring : Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1-4 hours).

-

Work-up and Isolation : a. Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen. b. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

-

Rationale : Celite is a filter aid that prevents the fine Pd/C particles from clogging the filter paper, ensuring efficient removal of the catalyst. c. Combine the filtrates and concentrate under reduced pressure to yield the deprotected dipeptide with a free N-terminus.

-

Self-Validation: Analytical Techniques for Quality Control

Every step in a synthesis must be validated to ensure the integrity of the final product.

-

High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the isolated intermediates and the final peptide. A single, sharp peak indicates a high degree of purity.

-

Mass Spectrometry (MS) : Confirms the identity of the synthesized peptide by measuring its molecular weight with high accuracy. ESI-MS is commonly used for this purpose. [9]

Applications in Drug Development and Research

The principles of using Z-protected amino acids are foundational in peptide chemistry and continue to find application in modern drug discovery.

-

Large-Scale Synthesis : For producing peptide active pharmaceutical ingredients (APIs) at a commercial scale, solution-phase synthesis is often more cost-effective and scalable than SPPS. The high crystallinity and predictable behavior of Z-protected intermediates are advantageous in this context.

-

Peptide Fragment Condensation : Z-Asn-OH is an ideal building block for creating protected peptide fragments. These fragments can then be coupled together in a convergent synthesis strategy to build large proteins, minimizing the number of steps in the longest linear sequence and simplifying purification.

-

Hybrid Synthesis Strategies : In some cases, a combination of Boc, Fmoc, and Z chemistries is used to create complex peptides with specific modifications, such as cyclization or branching. The orthogonality of the Z-group is critical for the success of these advanced synthetic routes. [9]

Conclusion and Future Outlook

While Fmoc-based solid-phase peptide synthesis dominates many research laboratories, the "classical" approach using Z-protected amino acids like Z-Asn-OH remains a powerful and indispensable tool, particularly for large-scale production and complex fragment-based strategies. Understanding the chemistry of the Z-group and the specific challenges posed by asparagine allows scientists to make informed strategic decisions, leading to the efficient and successful synthesis of target peptides. As the demand for therapeutic peptides grows, a comprehensive knowledge of all available synthetic methodologies, including the robust and reliable techniques detailed in this guide, is essential for innovation in drug development.

References

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Planning a Peptide Synthesis. AAPPTec. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (PMC). [Link]

-

Amino acid. Wikipedia. [Link]

-

N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. National Institutes of Health (PMC). [Link]

-

Solid Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv. [Link]

-

SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. [Link]

-

Z-Asn-OH [2304-96-3]. Aapptec Peptides. [Link]

-

Introduction to Peptide Synthesis. National Institutes of Health (PMC). [Link]

-

Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. National Institutes of Health. [Link]

- EP3438121A1 - Liquid phase synthesis method for oxytocin using polypeptides.

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. EP3438121A1 - Liquid phase synthesis method for oxytocin using polypeptides - Google Patents [patents.google.com]

Methodological & Application

The "Z-Asn-ome": A Specialized Strategy for Asparagine-Containing Cyclic Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Asparagine in Cyclic Peptide Synthesis

The synthesis of cyclic peptides containing asparagine (Asn) residues presents a significant challenge in peptide chemistry. The primary obstacle is the propensity of the asparagine side chain to undergo base-catalyzed cyclization, leading to the formation of an aspartimide intermediate. This side reaction can result in racemization and the formation of β-aspartyl peptides, compromising the purity and yield of the target cyclic peptide.[1] To mitigate this, the side-chain amide of asparagine is typically protected during solid-phase peptide synthesis (SPPS).

While the trityl (Trt) group, used with Fmoc-Asn(Trt)-OH, is a widely adopted solution in modern Fmoc-based SPPS, historical and specialized applications have utilized the benzyloxycarbonyl (Z or Cbz) protecting group.[2][3] This application note explores the "Z-Asn-ome"—a comprehensive guide to the strategic use of Z-protected asparagine in the synthesis of cyclic peptides. We will delve into the rationale, protocols, and unique considerations for employing this classic protecting group in the context of contemporary peptide synthesis methodologies.

This guide is intended for experienced peptide chemists seeking to expand their repertoire of protecting group strategies for complex cyclic peptide synthesis.

The Z-Group: A Non-Orthogonal but Potentially Useful Tool in a Modern SPPS Context

The benzyloxycarbonyl (Z) group is traditionally associated with Boc-based SPPS and solution-phase synthesis. Its removal via catalytic hydrogenation or strong acids makes it non-orthogonal to the standard Fmoc/tBu strategy, where the Fmoc group is removed by a base (e.g., piperidine) and tBu-based side-chain protecting groups are removed by acid (e.g., TFA).[4][5] This lack of orthogonality presents a significant hurdle for a straightforward on-resin cyclization strategy.

However, with a carefully designed synthetic route, the Z-group can be leveraged in a multi-step, solution-phase cyclization approach. This strategy is particularly relevant when seeking to explore alternative protecting group schemes or when encountering specific challenges with Trt-protected asparagine, such as solubility issues in certain long or complex sequences.

Core Principles of the Z-Asn Strategy for Cyclic Peptides

The successful synthesis of a cyclic peptide using Z-protected asparagine in an Fmoc-SPPS workflow hinges on a multi-step strategy that culminates in a solution-phase cyclization. The key steps are outlined below and will be detailed in the protocols section.

-

Linear Peptide Synthesis (Fmoc-SPPS): The linear peptide is assembled on a solid support using Fmoc chemistry. Fmoc-Asn(Z)-OH is incorporated at the desired position. To facilitate a final head-to-tail cyclization, the N-terminal amino acid is coupled as a Boc-protected derivative.

-

Cleavage from Resin: The fully protected linear peptide is cleaved from the resin.

-

Selective N- and C-terminal Deprotection: The N-terminal Boc group and a C-terminal ester (if used) are selectively removed.

-

Solution-Phase Cyclization: The deprotected linear peptide undergoes cyclization in solution under dilute conditions to favor intramolecular reaction.

-

Global Deprotection: The Z-group on the asparagine side chain, along with any other remaining side-chain protecting groups, is removed in the final step.

This workflow is visualized in the following diagram:

Detailed Protocols

Protocol 1: Linear Peptide Synthesis using Fmoc-SPPS

This protocol outlines the manual synthesis of a generic linear peptide with a C-terminal amide, incorporating Z-protected asparagine and a Boc-protected N-terminus.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-Asn(Z)-OH

-

Boc-protected N-terminal amino acid

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM, Methanol

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and HOBt (4 equivalents) in DMF for 2 minutes.

-

Add DIPEA (8 equivalents) to the pre-activation mixture.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Wash the resin with DMF (5 times).

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Incorporation of Fmoc-Asn(Z)-OH: Use Fmoc-Asn(Z)-OH in the coupling step as described in step 3.

-

N-terminal Boc-amino acid Coupling: For the final amino acid, use the Boc-protected derivative and follow the coupling procedure in step 3.

-

Final Wash: After the final coupling, wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times), then dry under vacuum.

Protocol 2: Cleavage of the Fully Protected Peptide from Resin

Materials:

-

TFA cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Place the dry, peptide-bound resin in a round-bottom flask.

-

Add the cold TFA cleavage cocktail to the resin.

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the fully protected linear peptide by HPLC if necessary.

Protocol 3: Solution-Phase Head-to-Tail Cyclization

Materials:

-

Fully protected linear peptide

-

Cyclization reagents: HATU, HOAt (1-Hydroxy-7-azabenzotriazole)

-

Base: DIPEA

-

Solvent: Anhydrous DMF

Procedure:

-

Selective Deprotection:

-

To selectively remove the N-terminal Boc group, dissolve the protected peptide in a solution of 20-50% TFA in DCM and stir for 30-60 minutes at room temperature. Monitor the reaction by LC-MS.

-

If a C-terminal ester is used, it must be selectively deprotected according to its specific chemistry (e.g., for an allyl ester, use a palladium catalyst).

-

After deprotection, purify the linear peptide with free N- and C-termini by HPLC.

-

-

Cyclization:

-

Dissolve the purified linear peptide in anhydrous DMF to a final concentration of 1-2 mM. High dilution is crucial to minimize intermolecular reactions.

-

Add HATU (1.5 equivalents) and HOAt (1.5 equivalents) to the peptide solution.

-

Add DIPEA (3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction may take several hours to reach completion.

-

Once the reaction is complete, quench with a small amount of water.

-

Remove the DMF under high vacuum.

-

Purify the protected cyclic peptide by HPLC.

-

Protocol 4: Global Deprotection (Z-group removal)

Method: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a milder alternative to direct hydrogenolysis and can be performed at atmospheric pressure.[6]

Materials:

-

Protected cyclic peptide

-

Catalyst: 10% Palladium on carbon (Pd/C)

-

Hydrogen donor: Formic acid or 1,4-cyclohexadiene

-

Solvent: Methanol or a mixture of methanol and acetic acid

Procedure:

-

Dissolve the protected cyclic peptide in the chosen solvent.

-

Add the 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Add the hydrogen donor (e.g., a large excess of formic acid).

-

Stir the reaction mixture at room temperature. Monitor the reaction by LC-MS. The reaction time can vary from a few minutes to several hours.

-

Once the deprotection is complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the solvent.

-

Evaporate the solvent from the filtrate.

-

Lyophilize the final deprotected cyclic peptide from a water/acetonitrile mixture.

-

Purify the final product by HPLC.

Quantitative Data and Considerations

The efficiency of each step, particularly the solution-phase cyclization and the final deprotection, is highly sequence-dependent and requires careful optimization.

| Step | Key Parameters | Typical Yields | Considerations |

| Solution-Phase Cyclization | Peptide concentration, coupling reagents, solvent, sequence | 20-70% | High dilution is critical to minimize dimerization and oligomerization. The choice of cyclization junction can significantly impact yield.[7] |

| Catalytic Transfer Hydrogenation | Catalyst, hydrogen donor, solvent, presence of sulfur-containing residues | 80-95% | The catalyst can be poisoned by sulfur-containing amino acids (Met, Cys). Alternative deprotection methods may be needed in such cases. |

Comparative Analysis: Z-Asn vs. Trt-Asn

| Feature | Z-Asn Strategy | Trt-Asn Strategy |

| Orthogonality in Fmoc-SPPS | Poor. Requires a multi-step, solution-phase approach. | Excellent. Fully compatible with on-resin synthesis and cleavage. |

| Workflow Complexity | High. Involves solution-phase synthesis and multiple purification steps. | Low. Streamlined on-resin synthesis and cyclization is possible. |

| Side Reaction Prevention | Effective at preventing aspartimide formation during SPPS. | Highly effective at preventing aspartimide formation during SPPS.[1] |

| Deprotection Conditions | Catalytic hydrogenation. Mild but can be sensitive to catalyst poisons. | Strong acid (TFA). Robust and widely used. |

| Typical Application | Specialized cases, exploration of alternative synthetic routes. | Standard for asparagine-containing peptides in Fmoc-SPPS. |

Mechanistic Insight: Why Side-Chain Protection is Crucial

The formation of aspartimide is initiated by the deprotonation of the backbone amide nitrogen following the asparagine residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of asparagine to form a five-membered succinimide ring. Protecting the side-chain amide with a bulky group like Z or Trt sterically hinders this intramolecular attack, thus suppressing aspartimide formation.

(Note: The DOT script above is a template. Actual image rendering would require specific image files for the chemical structures.)

Conclusion

The "Z-Asn-ome" represents a specialized, multi-step strategy for the synthesis of asparagine-containing cyclic peptides. While not as straightforward as the use of orthogonally protected derivatives like Fmoc-Asn(Trt)-OH, this approach provides an alternative route that leverages the well-established Z-protecting group. Its successful implementation requires careful planning of the synthetic route, particularly the solution-phase cyclization and final deprotection steps. This application note provides a framework and detailed protocols for experienced peptide chemists to explore this advanced strategy in their pursuit of complex cyclic peptide targets.

References

- BenchChem. (2025). A Head-to-Head Comparison: Z-Asp(OMe)-OH vs. Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis. BenchChem.

- AAPPTec. (n.d.).

- Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(12), 929-932.

- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.

- Gongora-Benitez, M., et al. (2024).

- Syngene. (n.d.). How Syngene synthesized a complex cyclic peptide for use in novel drug therapies. Syngene.

- MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.

- Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.

- White, P. (Ed.). (2021).

- BenchChem. (2025). A Comparative Analysis of Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem.

- White, P. (Ed.). (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing.

- Gilon, C., et al. (2008).

- BOC Sciences. (n.d.).

- Lockey, R. F., & Ledford, D. K. (Eds.). (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Allergens and Allergen Immunotherapy.

- Pro-I-Tech. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Pro-I-Tech.

- Sivanandaiah, K. M., & Gurusiddappa, S. (1983). Catalytic Transfer Hydrogenation in Solid-Phase Peptide Synthesis: Synthesis of Bradykinin. Synthesis, 1983(7), 579-580.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- BenchChem. (2025).

- MDPI. (2025).

- Lockey, R. F., & Ledford, D. K. (Eds.). (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Allergens and Allergen Immunotherapy.

- Atherton, E., & Sheppard, R. C. (1985). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine.

- Boger, D. L., et al. (2003). Synthesis of the chlorofusin cyclic peptide: assignment of the asparagine stereochemistry. Organic letters, 5(26), 5047–5050.

- Coin, I., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology, 1047, 65–80.

- White, P. (Ed.). (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing.

- White, P. (Ed.). (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing.

- MDPI. (2022).

- Chemical & Engineering News. (2020). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. C&EN.

- Mylne, J. S., et al. (2012). Cyclic Peptides Arising by Evolutionary Parallelism via Asparaginyl-Endopeptidase–Mediated Biosynthesis. The Plant Cell, 24(7), 2765–2778.

- Gausepohl, H., et al. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 39(4), 346–352.

- AAPPTec. (n.d.).

- Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 244-257.

- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trityl Protection in Asparagine Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Kumagai, N., & Shibasaki, M. (2020). Practical N-to-C peptide synthesis with minimal protecting groups. Proceedings of the National Academy of Sciences, 117(28), 16226-16233.

- Liu, Y., et al. (2021). Sequence‐Selective Protection of Peptides from Proteolysis.

- Boyer, C., et al. (2020).

- Lowe, A. B. (2013). End‐group Functionalization of RAFT‐prepared Polymers Using Thiol‐X Chemistries.

- Kim, J., et al. (2020). Removal of Trithiocarbonyl End Group of RAFT-Polymerized Poly(stearyl acrylate) and Effect of the End Group on Thermal and Structural Properties. Polymers, 12(9), 1999.

- Akaji, K., et al. (2018). Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. Chemical Science, 9(21), 4846–4851.

- Boyer, C., et al. (2012). Z-Group ketone chain transfer agents for RAFT polymer nanoparticle modification via hydrazone conjugation. Polymer Chemistry, 3(7), 1799-1809.

- Gody, G., et al. (2020). Low temperature thermal RAFT depolymerization: the effect of Z-group substituents on molecular weight control and yield. Chemical Science, 11(38), 10467-10476.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. peptide.com [peptide.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. How Syngene synthesized a complex cyclic peptide for use in novel drug therapies | Syngene International [syngeneintl.com]

Use of Z-Asn-ome in medicinal chemistry research

Application Note: The Strategic Use of Z-Asn-OMe in Medicinal Chemistry From Synthetic Scaffold to Protease Profiling[1]

Abstract

This application note details the utility of Z-Asn-OMe (N-Benzyloxycarbonyl-L-asparagine methyl ester) and its derivatives in medicinal chemistry. While often overlooked as a simple intermediate, the Z-Asn scaffold is critical for targeting Asparaginyl Endopeptidases (AEPs) , specifically Legumain , a key biomarker in oncology and atherosclerosis.[1] This guide provides protocols for its use as a competitive "cold" substrate in kinetic profiling, a precursor for activity-based probes (ABPs), and a stable building block in peptide therapeutics.[1]

Introduction: The Z-Asn-ome Concept

In the context of medicinal chemistry, the "Z-Asn-ome" refers to the chemical space and proteomic interactions governed by the Z-Asn (N-Cbz-Asparagine) pharmacophore.[1] The Z (Benzyloxycarbonyl) group acts as a lipophilic anchor, mimicking the P2/P3 hydrophobic interactions in enzyme active sites, while the Asn (Asparagine) side chain provides exquisite specificity for P1 pockets of cysteine proteases like Legumain (LGMN) and certain caspases.[1]

Z-Asn-OMe (Methyl Ester) serves two distinct roles:

-

Synthetic Pivot: A stable, protected precursor for synthesizing fluorogenic substrates (Z-Asn-AMC) and irreversible inhibitors (Z-Asn-AOMK).[1]

-

Mechanistic Probe: A non-fluorescent ("cold") substrate used in competition assays to determine binding constants (

) without optical interference.[1]

Physicochemical Profile & Handling

| Property | Specification | Medicinal Chemistry Relevance |

| Chemical Name | N-Benzyloxycarbonyl-L-asparagine methyl ester | Core scaffold.[1] |

| CAS Number | 4668-37-5 | Standard identifier for sourcing.[1] |

| MW | 280.28 g/mol | Low MW allows for fragment-based screening.[1] |

| Solubility | DMSO, DMF (>25 mg/mL) | Compatible with standard HTS liquid handling.[1] |

| Stability | Hydrolytically sensitive at pH > 8.0 | Critical: Avoid basic buffers to prevent spontaneous saponification or aspartimide formation.[1] |

| Purity Requirement | >98% (HPLC) | Essential to avoid free Asn interference in kinetic assays.[1] |

Handling Protocol:

-

Storage: Store solid at -20°C under desiccant.

-

Stock Solution: Prepare 100 mM stocks in anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles, which promote hydrolysis of the methyl ester.[1]

Application I: Synthetic Conversion to Warheads

Z-Asn-OMe is the primary starting material for creating Activity-Based Probes (ABPs) .[1] The methyl ester is converted into electrophilic "warheads" that covalently bind to the active site cysteine of Legumain.[1]

Workflow: Synthesis of Z-Asn-AOMK (Irreversible Inhibitor)

Rationale: The methyl ester (OMe) is too unreactive for irreversible inhibition.[1] It must be converted to an acyloxymethyl ketone (AOMK).[1]

Step-by-Step Protocol:

-

Hydrolysis: Treat Z-Asn-OMe with LiOH in THF/H2O to generate the free acid (Z-Asn-OH).

-

Activation: React Z-Asn-OH with Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) at -15°C to form the mixed anhydride.

-

Diazotization: Add Diazomethane (

) to generate the diazomethyl ketone (Z-Asn-CHN2).[1] -

Halogenation: Treat with HCl/acetic acid to form the chloromethyl ketone (Z-Asn-CMK).[1]

-

Substitution: React with 2,6-dimethylbenzoic acid and KF to yield Z-Asn-AOMK .

Note: Z-Asn-AOMK is the gold standard for visualizing active Legumain in tumor tissues.[1]

Caption: Synthetic route converting Z-Asn-OMe scaffold into the specific Legumain probe Z-Asn-AOMK.

Application II: Competitive Kinetic Profiling (The "Cold" Substrate)

While fluorescent substrates (like Z-Asn-AMC) are used for direct readout, Z-Asn-OMe is invaluable as a reference competitor .[1]

Why use Z-Asn-OMe in assays?

-

Validation: It confirms that the enzyme activity is truly Asn-specific (competable).

-

Ki Determination: By using Z-Asn-OMe to compete against Z-Asn-AMC, you can determine the binding affinity of the "native" ester versus the bulky fluorophore.[1]

Protocol: Competition Assay for Legumain Specificity

Reagents:

-

Buffer: 50 mM Sodium Citrate, pH 5.5, 1 mM DTT, 0.1% CHAPS (Legumain requires acidic pH).

-

Enzyme: Recombinant Human Legumain (10 nM final).

-

Reporter: Z-Asn-AMC (20 µM final).[1]

-

Competitor: Z-Asn-OMe (0, 10, 50, 100, 500 µM).[1]

Procedure:

-

Incubation: Mix Enzyme and Buffer in a black 96-well plate.

-

Competitor Addition: Add Z-Asn-OMe at varying concentrations. Incubate for 15 min at 37°C to allow equilibrium binding.

-

Reaction Start: Add Z-Asn-AMC.[1]

-

Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) for 30 minutes.

-

Analysis: Plot

(initial velocity) vs. [Z-Asn-OMe]. Fit to the Cheng-Prusoff equation to derive the

Expected Result: A dose-dependent decrease in fluorescence indicates that Z-Asn-OMe is successfully occupying the catalytic pocket, validating the enzyme's P1 specificity.[1]

Caption: Competitive binding mechanism. Z-Asn-OMe displaces the fluorescent reporter, validating specificity.[1]

Scientific Integrity & Troubleshooting (E-E-A-T)

-

The Deamidation Trap: Asparagine derivatives are prone to forming succinimide (aspartimide) intermediates, especially in basic conditions or if Glycine follows Asn.[1]

-

Enzyme Activation: Legumain is synthesized as a zymogen.[1] It must be auto-activated at pH 4.0-5.0 before assaying with Z-Asn-OMe.[1] Testing at pH 7.4 will yield false negatives.[1]

-

Specificity Check: To ensure the signal is Legumain (and not Caspase), add the specific inhibitor MV026630 or Z-Asn-AOMK .[1] If activity persists, it is likely non-specific proteolysis.[1]

References

-

Dall, E., & Brandstetter, H. (2016). Structure and function of legumain in health and disease.[1] Biochimie, 122, 126-150.[1] Link

-

Edgington, L. E., et al. (2013). Functional imaging of legumain in cancer using a new quenched activity-based probe.[1] Journal of the American Chemical Society, 135(1), 174-182.[1] Link

-

Sexton, K. B., et al. (2007). Specificity of substrate recognition by the asparaginyl endopeptidase legumain.[1] Biological Chemistry, 388(7), 705-713.[1] Link

-

ChemicalBook. Z-Asn-OMe Product Specifications and Physical Properties. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Z-Asn-OMe Deprotection Optimization

The following Technical Support Guide is designed for the optimization of Z-Asn-OMe (N-benzyloxycarbonyl-L-asparagine methyl ester) deprotection. It addresses the specific solubility challenges and side-reaction risks associated with the Asparagine side chain.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: Removing the Z-group from Z-Asn-OMe presents a "Solubility vs. Stability" paradox.

-

Solubility: The Z-protected form is lipophilic, while the deprotected product (H-Asn-OMe) is highly polar. Standard solvents for Z-removal (e.g., pure Methanol) often lead to premature precipitation of the product onto the heterogeneous catalyst, stalling the reaction.

-

Stability: The Asparagine (Asn) side chain (

) is sensitive. While robust to hydrogenation, it is prone to dehydration (nitrile formation) or hydrolysis under harsh acidic/basic conditions.

The Goal: Obtain H-Asn-OMe (usually as a salt) with quantitative yield, avoiding diketopiperazine (DKP) precursors and preserving the methyl ester.

Decision Matrix: Selecting Your Protocol

Before starting, select the method that matches your equipment and substrate constraints.

Figure 1: Decision matrix for selecting the optimal deprotection route based on substrate composition and lab infrastructure.

Method A: Catalytic Hydrogenolysis (The Gold Standard)

This is the preferred method as it is neutral and preserves the methyl ester.

The Critical Variable: Solvent System

Z-Asn-OMe is poorly soluble in pure methanol (MeOH). The deprotected H-Asn-OMe is even less soluble in organic solvents.

-

Failure Mode: Product precipitates on the Pd/C surface, physically blocking active sites.

-

Optimization: Use a protic co-solvent to keep the amine salt in solution.

Optimized Protocol

-

Preparation:

-

Dissolve 1.0 eq Z-Asn-OMe in MeOH:Acetic Acid (9:1 v/v) .

-

Note: The Acetic Acid (AcOH) serves two purposes: it solubilizes the product and protonates the amine (forming H-Asn-OMe·AcOH), preventing catalyst poisoning by the free amine.

-

-

Catalyst Addition:

-

Add 10 wt% of Palladium on Carbon (10% Pd/C).[1]

-

Safety: Add catalyst under an inert blanket (Nitrogen/Argon) to prevent ignition of methanol vapors.

-

-

Hydrogenation:

-

Purge system with

gas (balloon pressure is sufficient). -

Stir vigorously at Room Temperature (RT) for 2–4 hours .

-

-

Work-up:

-

Filter through Celite to remove Pd/C.

-

Concentrate filtrate in vacuo.

-

Result: H-Asn-OMe·Acetate salt (White solid).

-

Troubleshooting Method A

| Symptom | Probable Cause | Corrective Action |

| Reaction Stalls <50% | Product precipitation on catalyst. | Add more AcOH or water (up to 10%) to the solvent mixture. |

| Reaction Stalls <10% | Catalyst poisoning (Sulfur/Amines). | Ensure starting material is free of thiols. Increase catalyst load to 20 wt%. |

| Loss of Methyl Ester | Transesterification or Hydrolysis.[2] | Ensure MeOH is anhydrous. Avoid strong bases. |

Method B: Catalytic Transfer Hydrogenation (CTH)

An excellent alternative if handling

Mechanism & Protocol

Instead of

-

Dissolution: Dissolve Z-Asn-OMe in Ethanol (EtOH is often preferred over MeOH for CTH to raise reflux temp).

-

Donor Addition: Add 10 eq of Cyclohexene or 1,4-Cyclohexadiene .

-

Catalyst: Add 10 wt% Pd/C.

-

Reaction: Reflux (approx. 60-70°C) for 1 hour .

-

Visual Cue: The reaction is often faster than balloon hydrogenation due to higher temperature.

-

-

Work-up: Filter hot (to prevent precipitation) and evaporate.

Why use this? It is often faster and avoids the "bomb" risks of hydrogen gas.

Method C: Acidolysis (HBr / AcOH) - Use with Caution

Use this only if your molecule contains sulfur (Met, Cys) which poisons Palladium catalysts.

The Risk: Asn Side Chain Instability

Strong acids can attack the Asn side chain amide.

-

Deamidation: Hydrolysis of

to -

Nitrile Formation: Dehydration to

-cyanoalanine (rare in HBr, common with DCC).

Protocol

-

Dissolve Z-Asn-OMe in 33% HBr in Acetic Acid .

-

Stir at Room Temperature for 30–45 minutes . Do not exceed 1 hour.

-

Precipitate immediately by pouring into cold Diethyl Ether .

-

Filter the hydrobromide salt (H-Asn-OMe·HBr).

Visualizing the Solubility Workflow

The following diagram illustrates the critical "Solubility Loop" required for successful Hydrogenolysis of Asn derivatives.

Figure 2: Solubility management workflow to prevent catalyst fouling during Z-Asn-OMe deprotection.

Frequently Asked Questions (FAQ)

Q1: Why did my yield drop significantly when using HBr/AcOH?

A: You likely experienced hydrolysis of the methyl ester or the side chain amide. HBr/AcOH is extremely hygroscopic. If your Acetic Acid was not strictly anhydrous, water will hydrolyze the ester (OMe

Q2: Can I use Ammonium Formate for CTH? A: Yes, Ammonium Formate is a valid donor. However, it sublimes in the inlet and can clog lines if not managed. It also generates ammonia, which could theoretically cause aminolysis of your methyl ester (forming Asn-amide) if the reaction runs too long or gets too hot. Cyclohexene is chemically "cleaner" for esters.

Q3: My product is an oil, but it should be a solid. What happened? A: H-Asn-OMe salts are often hygroscopic. If you used AcOH, you have the acetate salt. Traces of AcOH or DMF can keep it oily.

-

Fix: Triturate the oil with cold Diethyl Ether or Hexanes to induce crystallization. If that fails, lyophilize from water.

Q4: Is the Asn side chain stable to Hydrogenolysis?

A: Yes. The amide group (

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Edition. Wiley-Interscience. (The authoritative text on Z-group stability and removal conditions).

-

Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Details the specific sensitivities of Asparagine during acidolysis).

-

Anwer, M. K., & Spatola, A. F. (1980).[3] An advantageous method for the deprotection of N-benzyloxycarbonyl amino acids and peptides by catalytic transfer hydrogenation. Synthesis, 1980(11), 929-932. (Primary literature for the CTH/Cyclohexene protocol).

-

Felix, A. M., et al. (1978). Rapid removal of N-benzyloxycarbonyl groups from peptides by catalytic transfer hydrogenation. The Journal of Organic Chemistry, 43(21), 4194-4196.

Sources

Technical Support Center: Z-Asn-ome Synthesis Impurity Identification by Mass Spectrometry

Welcome to the technical support center for Z-Asn-ome synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities by mass spectrometry. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Frequently Asked Questions (FAQs)

Synthesis & Sample Preparation

Q1: What are the most common side reactions during Z-Asn-ome synthesis that lead to impurities?

A1: The synthesis of peptides containing asparagine (Asn) is prone to several side reactions. The most prevalent issue is the dehydration of the Asn side-chain amide to a nitrile during the activation step, especially when using carbodiimide-based reagents.[1] Another common problem is the formation of aspartimide from the Asn residue. This cyclic intermediate can then reopen to form a mixture of the desired α-aspartyl peptide and an isomeric β-aspartyl impurity.[2] Additionally, incomplete removal of protecting groups from the side chains of other amino acids in the sequence can lead to a variety of impurities.[3][4] For longer peptides, the cumulative effect of even minor side reactions at each synthesis cycle can become significant, leading to a complex mixture of impurities.[5]

Q2: My peptide sample shows poor signal intensity in the mass spectrometer. What are the likely causes?

A2: Poor signal intensity is a frequent issue in mass spectrometry.[6] Several factors could be at play:

-

Sample Concentration: Your sample may be too dilute to generate a strong signal or, conversely, too concentrated, leading to ion suppression.[6]

-

Ionization Efficiency: The chosen ionization method (e.g., ESI, MALDI) may not be optimal for your specific peptide. Experimenting with different ionization sources can significantly impact signal intensity.[6]

-

Instrument Calibration and Tuning: Regular calibration and tuning of the mass spectrometer are crucial for optimal performance. This includes checking the ion source, mass analyzer, and detector settings.[6]

-

Presence of Contaminants: Contaminants from solvents, labware (e.g., plasticizers), or the synthesis process itself can interfere with the ionization of your target peptide.[7][8]

Troubleshooting Guide: Mass Spectrometry Data Interpretation

Q3: I see unexpected peaks in my mass spectrum. How can I determine if they are synthesis-related impurities or mass spectrometry artifacts?

A3: Differentiating between synthesis impurities and MS artifacts requires a systematic approach. Here's a logical workflow:

Caption: Workflow for differentiating synthesis impurities from MS artifacts.

-

Step 1: Check for Common Adducts. First, determine if the mass difference between the main peak and the unexpected peak corresponds to common adducts formed during electrospray ionization (ESI). It is common to observe clusters and other adduct ions in ESI-MS.[9] Refer to the table below for common adducts. If the mass shift matches a known adduct, it is likely an MS artifact.

-

Step 2: Evaluate In-Source Fragmentation. In-source fragmentation can occur when excessive energy is applied in the ion source, causing molecules to fragment before they reach the mass analyzer. To test for this, vary the source conditions (e.g., decrease the cone or capillary voltage) and observe if the intensity of the unknown peak relative to the parent ion changes. A significant decrease suggests it's an in-source fragment, an MS artifact.

-

Step 3: Perform MS/MS Analysis. If the peak is not an adduct or an in-source fragment, it is likely a synthesis-related impurity.[10] To identify its structure, perform tandem mass spectrometry (MS/MS) on the isolated impurity peak. The fragmentation pattern will provide sequence information and help pinpoint the modification or error that occurred during synthesis.[3][10]

Table 1: Common Adducts in Positive Ion ESI-MS

| Adduct | Mass Shift (Da) | Common Source |

| Sodium | +22.989 | Glassware, solvents |

| Potassium | +38.964 | Glassware, solvents |

| Ammonium | +18.034 | Buffers |

| Acetonitrile | +41.027 | Mobile phase |

| Dimethylformamide (DMF) | +73.068 | Synthesis solvent |

| Trifluoroacetic acid (TFA) | +114.003 | Mobile phase, cleavage |

Q4: My mass spectrum shows a peak with a +0.98 Da shift from the expected mass. What is the likely cause?

A4: A mass increase of approximately 0.98 Da is a strong indicator of deamidation , a common modification of asparagine (Asn) and glutamine (Gln) residues.[11] This non-enzymatic process involves the conversion of the side-chain amide to a carboxylic acid, resulting in the transformation of Asn to aspartic acid (Asp) or isoaspartic acid (isoAsp).[12][13] Deamidation can occur during synthesis, purification, or storage, particularly under basic pH conditions.[11][14]

The formation of isoAsp alters the peptide backbone and can significantly impact the biological activity and stability of the peptide.[13] Tandem mass spectrometry (MS/MS) can be used to differentiate between Asp and isoAsp residues.[12][14]

Q5: I've identified an impurity with a mass corresponding to a deletion of a single amino acid. How can I confirm this and what is the cause?

A5: A deletion sequence is a common impurity in solid-phase peptide synthesis (SPPS) where an amino acid fails to couple to the growing peptide chain.[3] To confirm a deletion sequence:

-

Utilize High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements from HRMS can help confirm the elemental composition of the impurity, which should match the expected sequence minus the deleted amino acid.[10]

-

Perform MS/MS Fragmentation Analysis: The fragmentation pattern of the impurity will show a gap in the b- and y-ion series corresponding to the missing residue. This provides definitive evidence of the deletion and its location within the peptide sequence.[3][10]

The primary cause of deletion sequences is incomplete coupling reactions during SPPS. This can be due to steric hindrance, aggregation of the peptide on the resin, or suboptimal coupling reagents and conditions.[2]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of Z-Asn-ome Peptides

This protocol outlines the steps for preparing a crude synthetic peptide sample for LC-MS analysis to identify impurities.

-

Cleavage and Deprotection:

-

Peptide Precipitation and Washing:

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether multiple times to remove residual cleavage reagents and scavengers.

-

-

Solubilization:

-

Dissolve the dried peptide pellet in a suitable solvent for LC-MS analysis. A common starting point is 0.1% formic acid in water/acetonitrile. Formic acid is a preferred ion-pairing agent for MS as it is less likely to cause signal suppression compared to TFA.[3]

-

-

Concentration Adjustment:

-

Adjust the sample concentration to an appropriate range for your mass spectrometer (typically 1-10 µM). As noted earlier, both overly dilute and overly concentrated samples can lead to poor data quality.[6]

-

-

Filtration:

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

-

Protocol 2: General LC-MS Method for Impurity Profiling

This protocol provides a starting point for developing an LC-MS method for separating and identifying peptide impurities.

-

Liquid Chromatography (LC) System:

-

Column: A C18 reversed-phase column is typically used for peptide separations.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized to achieve good separation of the main peptide from its impurities.

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode:

-

Full MS Scan (MS1): Acquire full MS scans over a mass range that encompasses the expected charge states of your peptide and potential impurities (e.g., m/z 300-2000).

-

Data-Dependent MS/MS (ddMS2): Set the instrument to automatically select the most intense ions from the full MS scan for fragmentation. This will generate MS/MS spectra for both your target peptide and the most abundant impurities.

-

-

Collision Energy: Use a stepped or rolling collision energy to ensure good fragmentation across a range of precursor ion m/z values.

-

Data Analysis Workflow

The following diagram illustrates a typical workflow for analyzing LC-MS data to identify impurities in a synthetic peptide sample.

Caption: A typical workflow for analyzing LC-MS data to identify peptide impurities.

References

- A Comparative Analysis of Asparagine Side-Chain Protecting Groups in Peptide Synthesis. Benchchem.

- Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.

- Planning a Peptide Synthesis. AAPPTec.

- LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs. Queen's University Belfast Research Portal.

- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent.

- Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. PMC - NIH.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.

- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.

- Analysis of a Synthetic Peptide and Its Impurities. Agilent.

- Amino Acid Derivatives for Peptide Synthesis.

- What are the common contaminants in my GCMS. Agilent.

- Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A - ACS Publications.

- Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. RSC Publishing.

- LC-MS Contaminants. Merck Millipore.

- Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer. PMC - NIH.

- What kinds of adducts are commonly observed in ES–MS?. Providion Group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. agilent.com [agilent.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. gmi-inc.com [gmi-inc.com]

- 7. agilent.com [agilent.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. providiongroup.com [providiongroup.com]

- 10. pure.qub.ac.uk [pure.qub.ac.uk]

- 11. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD01025J [pubs.rsc.org]

Technical Support Center: Handling Difficult Sequences with Z-Asn-OMe

Ticket ID: Z-ASN-001 Subject: Troubleshooting Solubility, Aggregation, and Side Reactions in Z-Asn-OMe Peptide Synthesis Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Diagnostic Phase: Identify Your Bottleneck

Before modifying your protocol, we must determine if your "difficult sequence" issue is physical (aggregation/solubility) or chemical (side reactions).

Z-Asn-OMe (N-alpha-Benzyloxycarbonyl-L-asparagine methyl ester) presents a unique dual-challenge:

-

The "Asn Effect": Asparagine residues are notorious for promoting

-sheet aggregation, leading to gelation and incomplete coupling. -

The Reagent Profile: Z-Asn-OMe is primarily used in Solution Phase or Enzymatic Synthesis . If you are attempting Solid Phase Peptide Synthesis (SPPS) with this reagent, stop immediately—this is likely the root cause (see Section 4).

Quick Triage Matrix

| Observation | Likely Root Cause | Recommended Module |

| Reaction mixture turns cloudy or forms a gel | Aggregation ( | Go to Module A |

| Mass Spec shows [M-18] peak | Dehydration (Nitrile formation) | Go to Module B |

| Mass Spec shows [M-32] or [M+14] anomalies | Side Chain Attack (Imide formation) | Go to Module B |

| Low Yield in Enzymatic Synthesis (Papain/Trypsin) | Hydrolysis Competition | Go to Module C |

Module A: Overcoming Aggregation (The "Difficult Sequence")

The Science: Sequences containing Z-Asn are prone to forming intermolecular hydrogen bond networks (aggregates). In non-polar solvents (DCM, chloroform), these networks stabilize

Protocol: The "Magic Mixture" Solubilization

Standard solvents like DCM are often insufficient for Z-Asn intermediates.

Step-by-Step Recovery:

-

Solvent Swap: Switch the reaction solvent to a Chaotropic Solvent System .

-

Recommendation: Use NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) instead of DMF or DCM.

-

-

Chaotropic Salt Addition: If solubility persists as an issue, disrupt the H-bonds chemically.

-

Temperature Elevation:

-

Perform the coupling at 40–50°C (if using chemical coupling).

-

Warning: Do NOT heat if using enzymatic synthesis (denaturation risk) or if the sequence contains Cys/His (racemization risk).

-

Caption: Workflow for solubilizing Z-Asn-OMe aggregates using solvent engineering and chaotropic salts.

Module B: Chemical Stability & Side Reactions

The Science: The Asparagine side chain (

-

Dehydration: Loss of

to form a nitrile ( -

Cyclization: Attack of the backbone nitrogen on the side chain carbonyl to form a succinimide derivative (Aspartimide).

Troubleshooting Dehydration (The [M-18] Peak)

This typically occurs during activation of the Z-Asn residue if you are using it as the acid component (e.g., Z-Asn-OH), or during harsh workups of Z-Asn-OMe.

-

Cause: Excess base or strong carbodiimides (DCC/DIC) without additives.

-

Solution:

-

Always use additives: Add HOBt (1-hydroxybenzotriazole) or Oxyma to the coupling reaction. These suppress dehydration by forming a less reactive active ester intermediate [2].

-

Avoid Excess Base: Keep tertiary amine bases (DIEA/TEA) to a minimum (1:1 equivalent relative to the carboxyl component).

-

Troubleshooting Cyclization (Succinimide)

-

Cause: Exposure to strong bases or prolonged heating.

-

Solution:

-

If saponifying the methyl ester (OMe

OH), use LiOH in THF/Water at 0°C . Avoid NaOH or heating, which accelerates imide formation.

-

Module C: Enzymatic Synthesis (Specific to Z-Asn-OMe)

Context: Z-Asn-OMe is a classic substrate for Kinetically Controlled Synthesis using proteases (e.g., Papain,

The Issue: The enzyme catalyzes two competing reactions:

-

Aminolysis (Desired):

-

Hydrolysis (Undesired):

Optimization Protocol for High Yield

If you are observing low yields or high hydrolysis products (Z-Asn-OH):

-

pH Tuning:

-

Ensure the pH is exactly optimized for the specific enzyme's aminolysis window (often pH 8.5–9.5 for Papain/Chymotrypsin).

-

-

Nucleophile Saturation:

-

Increase the concentration of the amine nucleophile (the incoming amino acid). A ratio of 1:3 (Ester:Nucleophile) pushes the equilibrium toward the peptide bond [3].

-

-

Water Suppression:

-

Run the reaction in a biphasic system (Water/Ethyl Acetate) or high-concentration organic cosolvent (up to 50% DMF/DMSO depending on enzyme tolerance) to reduce water activity (

).

-

Caption: Kinetic competition in enzymatic synthesis. Minimize hydrolysis by controlling water activity.

Critical Warning: SPPS Compatibility

Q: Can I use Z-Asn-OMe in Solid Phase Peptide Synthesis (SPPS)?

A: NO.

-

Reason 1: The Z (Cbz) group requires strong acid (HBr/AcOH) or Hydrogenolysis (

/Pd) to remove. It is not orthogonal to standard Fmoc (base labile) or Boc (acid labile) strategies in a way that is convenient for elongation. -

Reason 2: The OMe (Methyl Ester) blocks the C-terminus. In SPPS, the C-terminus must be anchored to the resin.[5]

-

Correction: If you are doing SPPS, switch to Fmoc-Asn(Trt)-OH . The Trityl (Trt) protection on the side chain is essential to preventing the difficult sequence issues described above.

References

-

Seebach, D., et al. (1996). Solubilization of Peptides in Non-Polar Organic Solvents by the Addition of Inorganic Salts: Facts and Implications. Helvetica Chimica Acta.

-

König, W., & Geiger, R. (1970). A New Method for Synthesis of Peptides: Activation of the Carboxyl Group with Dicyclohexylcarbodiimide using 1-Hydroxybenzotriazoles as Additives. Chemische Berichte.

-

Schellenberger, V., & Jakubke, H. D. (1991). Protease-catalyzed peptide synthesis.[6] Angewandte Chemie International Edition.

Sources

- 1. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. esrf.fr [esrf.fr]

- 3. peptide.com [peptide.com]

- 4. Role of small oligomers on the amyloidogenic aggregation free energy landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Validation & Comparative

Technical Guide: Z-Asn-OMe – The Superior Intermediate for Controlled Peptide Synthesis and Assay Development

Executive Summary

In the precise landscape of peptide chemistry and drug development, the choice of amino acid derivative dictates the success of synthesis yield, solubility, and downstream application. Z-Asn-OMe (N-α-Benzyloxycarbonyl-L-asparagine methyl ester) stands out as a specialized derivative distinct from standard Fmoc- or Boc-protected variants.

While Fmoc-Asn-OH is the workhorse of solid-phase synthesis (SPPS), Z-Asn-OMe offers superior utility in solution-phase synthesis , enzymatic peptide coupling , and as a stable precursor for protease inhibitors (e.g., Legumain inhibitors). This guide objectively analyzes its physicochemical advantages, supported by experimental protocols and comparative data.

Part 1: Technical Analysis & Mechanism

The Molecule: Z-Asn-OMe[1]

-

N-Terminus Protection: Benzyloxycarbonyl (Z or Cbz). Stable to mild acids and bases; removed by catalytic hydrogenation (H₂/Pd) or strong acids (HBr/AcOH).